molecular formula C15H15N3O3 B246399 N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide

Cat. No. B246399
M. Wt: 285.3 g/mol
InChI Key: ZAGBWNMGCNYTIF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide, also known as FFA-1 agonist, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to activate the free fatty acid receptor 1 (FFA-1), which plays a crucial role in regulating glucose and lipid metabolism.

Mechanism of Action

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist works by binding to and activating the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor, which is primarily expressed in pancreatic beta cells and adipose tissue. Activation of the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor leads to the release of insulin and the inhibition of lipolysis, which results in improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to have several biochemical and physiological effects. In animal models of diabetes and obesity, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in lab experiments is its specificity for the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor. This allows researchers to study the effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide activation without the confounding effects of activating other receptors. However, one limitation of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist is its limited availability, which may make it difficult for researchers to obtain sufficient quantities for their experiments.

Future Directions

There are several future directions for the study of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist. One area of research is the development of more potent and selective N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonists. Another area of research is the investigation of the long-term effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist on glucose and lipid metabolism. Additionally, the potential therapeutic applications of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in the treatment of inflammatory diseases and other metabolic disorders warrant further investigation.

Synthesis Methods

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist involves several steps, including the reaction of 2-furylhydrazine with 2-methyl-2-oxo-1,3-dioxolane-4-carboxylic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with 4-chlorobenzoyl chloride to yield the final product, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist.

Scientific Research Applications

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been extensively studied for its potential therapeutic applications. Several studies have shown that N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist can improve glucose and lipid metabolism in animal models of diabetes and obesity. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.

properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

IUPAC Name

N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C15H15N3O3/c1-11(17-15(20)12-6-3-2-4-7-12)14(19)18-16-10-13-8-5-9-21-13/h2-11H,1H3,(H,17,20)(H,18,19)/b16-10+

InChI Key

ZAGBWNMGCNYTIF-MHWRWJLKSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2

SMILES

CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2

solubility

42.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.